Methyltetrazine-Amine
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Overview
Description
Methyltetrazine-amine (hydrochloride) is a chemical compound with the empirical formula C10H12ClN5 and a molecular weight of 237.69 g/mol . It is known for its superior stability compared to hydrogen-substituted tetrazine-amine, making it a valuable reagent in various chemical transformations . The compound is supplied as a hydrochloride salt to enhance its stability and ease of handling .
Mechanism of Action
Target of Action
Methyltetrazine-Amine is a tetrazine compound . It is primarily used for the site-specific dual functionalization of bioconjugates . This means it is designed to interact with specific biological targets, allowing for precise control over biological interactions.
Mode of Action
The mode of action of this compound involves its interaction with these specific biological targets. It is used in the synthesis of PROTAC molecules , which are designed to degrade specific proteins within cells. The compound acts as a linker molecule, connecting a ligand that binds to the target protein with another molecule that recruits an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
This compound plays a role in the biochemical pathway of protein degradation. It is part of the mechanism of PROTACs (Proteolysis-Targeting Chimeras), which use the cell’s own ubiquitin-proteasome system to degrade specific proteins . This system is a key regulatory pathway in cells, controlling the degradation of many proteins and thus influencing numerous cellular processes.
Result of Action
The result of this compound’s action is the targeted degradation of specific proteins within cells. By linking a ligand that binds to the target protein with a molecule that recruits an E3 ubiquitin ligase, this compound enables the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the protein being targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows this reagent to be used in a wider range of chemical transformations . Furthermore, long-term storage of this compound, especially in aqueous buffer, is also greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Methyltetrazine-Amine plays a significant role in biochemical reactions. It has been introduced into a dipeptide fluoromethylketone cysteine protease inhibitor . This allows for the visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by allowing the visualization of enzyme activities within complex biological systems . This is particularly useful in the study of proteases and other hydrolases .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to react with only the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This allows the distinction between active and inactive enzyme species .
Temporal Effects in Laboratory Settings
The stability of this compound is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows this compound to be used in a wider range of chemical transformations . Long-term storage of this compound, especially in aqueous buffer, is also greatly improved compared to tetrazine-amine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-amine (hydrochloride) can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines . The process typically involves the alkylation of ammonia or amines with alkyl halides, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound (hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Methyltetrazine-amine (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical transformations due to its stability and reactivity.
Biology: The compound is employed in bioorthogonal chemistry for imaging enzyme activities in live cells.
Industry: The compound’s stability makes it suitable for long-term storage and use in industrial applications.
Comparison with Similar Compounds
Tetrazine: A nitrogen-rich heterocyclic compound with a six-membered ring containing four nitrogen atoms.
Tetrazine Amine: A derivative of tetrazine with an appended amine group, making it reactive towards various compounds.
Methyltetrazine-PEG6-amine HCl salt: A derivative of methyltetrazine-amine with a polyethylene glycol (PEG) chain, enhancing solubility and biocompatibility.
Uniqueness: this compound (hydrochloride) is unique due to its superior stability and reactivity compared to other tetrazine derivatives. The presence of the methyl group and the hydrochloride salt form contribute to its enhanced stability and ease of handling, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOLWATPZTKQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345955-28-3 |
Source
|
Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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